3-(3-Chlorophenyl)phenol
Overview
Description
3-Chlorophenol is an organic compound with the molecular formula C6H4ClOH . It is one of three isomers of monochlorophenol . It is a colorless or white solid that melts easily and exhibits significant solubility in water . Together with 3,5-dichlorophenol, it is prepared industrially by dechlorination of polychlorophenols .
Synthesis Analysis
Phenols can be synthesized through several laboratory methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
Scientific Research Applications
Ultrasonic Destruction and Biodegradation
Research has demonstrated various methods for addressing the presence of chlorophenols in the environment. Ultrasonic destruction is one such technique, which has been explored for its potential to degrade phenolic compounds, including chlorophenols, in water. This method offers a potentially convenient approach for large-scale water remediation, though challenges remain in its application (Kidak & Ince, 2006). Additionally, aerobic biodegradation utilizing sequencing batch reactors has shown that cometabolism can enhance the degradation of 3-chlorophenol, highlighting the role of microbial communities in detoxifying contaminated water sources (Chiavola et al., 2004).
Analytical Detection and Transformation Products
The analytical detection of chlorophenols, including 3-(3-Chlorophenyl)phenol, in water and industrial effluents is critical for environmental monitoring. Techniques involving polymeric liquid-solid extraction cartridges and liquid chromatography have been developed for this purpose, offering methods for the stable and efficient determination of these compounds (Castillo et al., 1997). Furthermore, studies on microbial metabolism in groundwater aquifers reveal the capability of microorganisms to dehalogenate chlorophenols, thereby mitigating their harmful effects (Suflita & Miller, 1985).
Oxidative Transformation
The oxidative transformation of related compounds, such as triclosan and chlorophene, by manganese oxides has been investigated, demonstrating the potential for manganese oxides in soils and sediments to facilitate the transformation of chlorophenolic antibacterial agents. This research underscores the complex interactions between these compounds and environmental oxidants, offering insights into natural degradation pathways (Zhang & Huang, 2003).
Safety And Hazards
Future Directions
Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . Bacterial degradation of chlorophenols and their derivatives has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .
properties
IUPAC Name |
3-(3-chlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQIKHFDYHKAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460158 | |
Record name | 3-(3-chlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)phenol | |
CAS RN |
365426-91-1 | |
Record name | 3-(3-chlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.